molecular formula C24H23F3N4O5 B13650102 (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13650102
M. Wt: 504.5 g/mol
InChI Key: BJDYQYIMEDJTSK-ZHXLSBKVSA-N
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Description

The compound (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule that features two indole groups Indole is a heterocyclic aromatic organic compound that is widely distributed in the natural environment and is a structural element of many important biological molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Indole Derivatives: The indole groups are synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.

    Peptide Bond Formation: The amino acids are coupled using peptide synthesis techniques, often employing reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

    Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the synthesized peptide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, ensuring that the reagents and conditions used are suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The indole groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes due to the presence of indole groups, which are common in many natural products.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets in biological systems. The indole groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole group, similar in structure but simpler.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole group.

    Indole-3-acetic acid: A plant hormone with an indole group, involved in growth regulation.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid lies in its complex structure, combining two indole groups with a peptide backbone and a trifluoroacetic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23F3N4O5

Molecular Weight

504.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H22N4O3.C2HF3O2/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19;3-2(4,5)1(6)7/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29);(H,6,7)/t17-,20-;/m0./s1

InChI Key

BJDYQYIMEDJTSK-ZHXLSBKVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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